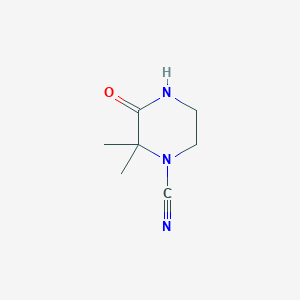
2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile is a chemical compound with the molecular formula C7H12N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method is the reaction of 2,2-dimethyl-3-oxopiperazine-1-carbaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety protocols. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3-oxopiperazine-1-carbaldehyde: A closely related compound with similar structural features but different functional groups.
4,4-Dimethyl-3-oxopentanenitrile: Another compound with a similar nitrile group but different overall structure.
Pyrrolopyrazine derivatives: Compounds with a similar nitrogen-containing heterocyclic structure.
Uniqueness
2,2-Dimethyl-3-oxo-1-piperazinecarbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
86241-68-1 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2,2-dimethyl-3-oxopiperazine-1-carbonitrile |
InChI |
InChI=1S/C7H11N3O/c1-7(2)6(11)9-3-4-10(7)5-8/h3-4H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
NLOKXMIYIMHKBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NCCN1C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















